molecular formula C11H11ClO3 B13218875 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B13218875
M. Wt: 226.65 g/mol
InChI Key: UJEMOJQNLJNQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the chloromethylation of a benzopyran derivative. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. For instance, the use of sulfuric acid as a catalyst in the chloromethylation reaction can improve the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
  • 5-(Methyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
  • 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Comparison

Compared to its analogs, 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

5-(chloromethyl)-3,4-dihydro-1H-isochromene-1-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c12-6-7-2-1-3-9-8(7)4-5-15-10(9)11(13)14/h1-3,10H,4-6H2,(H,13,14)

InChI Key

UJEMOJQNLJNQRF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC(=C21)CCl)C(=O)O

Origin of Product

United States

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